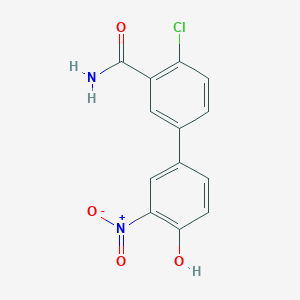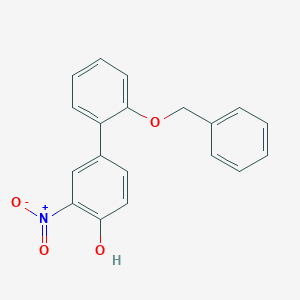
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% (4-DMSP-2-NP) is a chemical compound that has a wide range of applications in scientific research and has been studied for its potential use in medical applications. It is an organic compound that is composed of two nitro groups, one dimethyl sulfamoyl group, and one phenyl group. 4-DMSP-2-NP is a white, crystalline solid with a melting point of 130-132°C and a boiling point of 279°C. It is slightly soluble in water and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Wirkmechanismus
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to be mediated by its ability to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low melting point, making it easy to handle and store. In addition, it is soluble in organic solvents, making it suitable for use in a variety of laboratory procedures. However, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not very soluble in water, making it unsuitable for use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%. These include further investigation into its mechanism of action, its potential use in medical applications, and its ability to inhibit the activity of enzymes involved in the metabolism of purines and leukotrienes. In addition, further research is needed to understand the biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% and to determine its potential toxicity. Finally, further research is needed to develop new methods for synthesizing 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in order to make it more accessible for use in laboratory experiments.
Synthesemethoden
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-nitroaniline and dimethyl sulfate in the presence of a base, such as pyridine. This yields the intermediate 4-nitro-N,N-dimethylsulfamoylaniline. This intermediate is then reacted with paraformaldehyde in the presence of a base, such as sodium hydroxide, to yield 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%.
Wissenschaftliche Forschungsanwendungen
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a substrate for the enzyme xanthine oxidase, which is involved in the oxidation of purines to uric acid. 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has also been studied for its potential use in the detection of nitric oxide, as well as its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been studied for its ability to inhibit the enzyme lipoxygenase, which is involved in the formation of leukotrienes.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)12-6-3-10(4-7-12)11-5-8-14(17)13(9-11)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUCYXGIQXSTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














